molecular formula C13H8N4O3 B12555117 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine

Katalognummer: B12555117
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: DWGLKJMGYJPVOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that contains both an oxadiazole ring and a pyridine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound is known for its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

    Cyclization: Dehydrating agents (e.g., phosphorus oxychloride).

Major Products

    Reduction: 3-[5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl]pyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    3-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-2-yl]pyridine: Similar structure but with a different substitution pattern on the oxadiazole ring.

Uniqueness

3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its specific substitution pattern and the presence of both an oxadiazole and a pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H8N4O3

Molekulargewicht

268.23 g/mol

IUPAC-Name

2-(3-nitrophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-5-1-3-9(7-11)12-15-16-13(20-12)10-4-2-6-14-8-10/h1-8H

InChI-Schlüssel

DWGLKJMGYJPVOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.